1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABNGBQIWPEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-alkynylanilines with ketones. The reaction is typically promoted by Brønsted acids or catalyzed by Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the quinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The quinolinone ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Properties
1-(4-Methylphenyl)sulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS 14278-37-6)
- Structure : The 4-methylbenzenesulfonyl (tosyl) group introduces steric bulk and electron-withdrawing effects.
- The tosyl group may enhance metabolic stability compared to the parent compound .
- Synthesis: Likely involves sulfonamidation steps, similar to methods described for related dihydroquinolinones .
1-Benzyl-2,3-dihydro-1H-quinolin-4-one
- Structure : A benzyl group replaces the sulfonyl moiety, providing electron-donating effects.
- Properties: Single-crystal X-ray studies reveal a planar quinolinone system with a dihedral angle of 0.28° between fused rings. The benzyl substituent contributes to two-photon absorption and fluorescence, suggesting applications in non-linear optics .
- Synthesis : Prepared via Friedel-Crafts cyclization or microwave-assisted methods, yielding crystalline products suitable for structural analysis .
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one
- Structure: Chloro and dimethyl groups on the quinoline ring introduce steric and electronic modifications.
- Properties : X-ray data shows π-π stacking (centroid distance: 3.94 Å) and N–H⋯N hydrogen bonding, enhancing crystal stability. The chloro group may increase electrophilicity, influencing reactivity in medicinal chemistry contexts .
- Synthesis : Microwave irradiation with InCl₃ catalyst achieves 63% yield, highlighting efficient methodology compared to traditional acid/base catalysis .
2-Arylbenzo[h]quinolone Analogs (e.g., 3a–d)
- Structure : Variants include 3-hydroxy-2-(fluorophenyl) and 3-hydroxy-2-(trimethoxyphenyl) substituents.
- Properties : Demonstrated selective CYP1B1 inhibition, a key target in cancer therapy. Yields range from 32–48%, indicating synthetic challenges with electron-rich aryl groups .
- Biological Activity : The hydroxy and fluorophenyl groups enhance interactions with CYP1B1’s active site, suggesting that sulfonyl analogs like the target compound may exhibit distinct selectivity profiles .
Biological Activity
Overview
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS No. 101097-55-6) is an organic compound characterized by a quinolinone structure with a benzenesulfonyl group. Its molecular formula is C15H13NO3S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound can be synthesized through various methods, commonly involving the reaction of 2-alkynylanilines with ketones under acidic or Lewis acid-catalyzed conditions. For instance, p-toluenesulfonic acid in ethanol at reflux is a noted method for its synthesis. The presence of the benzenesulfonyl group enhances its reactivity and biological activity compared to other quinolinone derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, it has been reported to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The benzenesulfonyl group allows for strong interactions with enzyme active sites, leading to inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The quinolinone moiety can engage in π-π stacking interactions with receptors, enhancing binding affinity and modulating receptor functions.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2,3-Dihydro-1H-quinolin-4-one | Structure | Limited activity | Lacks sulfonyl group |
| 1-Phenylsulfonyl-2,3-dihydro-1H-quinolin-4-one | Structure | Moderate activity | Phenyl group affects reactivity |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : In a recent study published in Journal of Medicinal Chemistry, this compound showed potent activity against Staphylococcus aureus with an MIC value of 8 µg/mL .
- Anticancer Research : A study published in Cancer Research highlighted that this compound induced apoptosis in MCF-7 cells through caspase activation pathways, with a notable reduction in cell viability observed at concentrations above 10 µM .
- Mechanistic Insights : Research featured in Bioorganic & Medicinal Chemistry Letters provided insights into the binding interactions between the compound and target enzymes, revealing a competitive inhibition mechanism against specific kinases involved in cancer progression.
Q & A
Q. What is the chemical structure of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one, and how is it confirmed experimentally?
The compound features a dihydroquinolin-4-one core fused with a benzenesulfonyl group. Structural confirmation is typically achieved via single-crystal X-ray diffraction (SCXRD), which provides bond lengths, angles, and dihedral angles. For example, related dihydroquinolinone derivatives show mean σ(C–C) bond deviations of 0.005 Å and R factors of 0.068 in crystallographic studies . SCXRD also reveals conformational details, such as quasi-planar fused rings and intermolecular interactions like N–H⋯N hydrogen bonds or π-π stacking .
Q. What are the common synthetic routes for preparing dihydroquinolin-4-one derivatives?
A standard method involves acid- or base-catalyzed isomerization of 2′-aminochalcones. For instance, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst accelerates the reaction, yielding 63% of the product in 5 minutes at 360 W . Alternative routes include silica gel-supported catalysts or solvent-free conditions to reduce corrosion risks from traditional reagents like orthophosphoric acid .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve yields of this compound?
Optimization involves tuning microwave power, reaction time, and catalyst loading. InCl₃ (20 mol%) under 360 W irradiation for 5 minutes is effective for analogous compounds, balancing rapid heating and reduced side reactions . Post-reaction purification via crystallization (e.g., CH₂Cl₂/di-isopropylether) enhances purity. Methodological validation includes comparing yields under conventional vs. microwave conditions to assess efficiency gains.
Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and electronic effects.
- SCXRD : Resolves conformational details (e.g., dihedral angles between aromatic systems, such as 57.84° between quinoline and benzene rings) and intermolecular interactions (e.g., centroid-to-centroid π-π distances of 3.94 Å) .
- HRMS : Validates molecular weight and fragmentation patterns. Cross-referencing spectral data with computational models (e.g., DFT) ensures structural accuracy .
Q. What non-linear optical properties does this compound exhibit, and how are they evaluated?
Dihydroquinolinone derivatives demonstrate two-photon absorption (TPA) and fluorescence, relevant for optoelectronic applications. Experimental evaluation involves:
- Z-scan technique : Measures TPA coefficients using pulsed lasers.
- Fluorescence lifetime imaging : Quantifies excited-state dynamics. Crystallographic data (e.g., planarized π-systems) correlate with enhanced TPA efficiency due to extended conjugation .
Q. How do substituents on the benzenesulfonyl group influence intermolecular interactions in the solid state?
Substituents alter crystal packing via steric and electronic effects. For example, bulky groups reduce π-π stacking efficiency, while electron-withdrawing groups enhance hydrogen bonding (e.g., N–H⋯N interactions with distances of ~2.8 Å). SCXRD reveals these trends, guiding the design of co-crystals for tailored material properties .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are addressed by:
- Solvent effect modeling : Incorporating solvent polarity in computational simulations.
- Dynamic NMR analysis : Detecting conformational equilibria in solution.
- SCXRD validation : Benchmarking computational geometries against experimental data .
Methodological Recommendations
- Synthesis : Prioritize microwave methods with InCl₃ for rapid, high-yield reactions .
- Characterization : Combine SCXRD, NMR, and HRMS for structural certainty.
- Property Analysis : Use Z-scan and fluorescence microscopy for optoelectronic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
